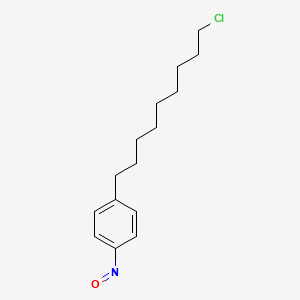
1-(9-Chlorononyl)-4-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Chlorononyl)-4-nitrosobenzene is an organic compound that features a benzene ring substituted with a nitroso group and a 9-chlorononyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorononyl)-4-nitrosobenzene typically involves the nitration of benzene followed by the introduction of the 9-chlorononyl chain. The nitroso group can be introduced through a reaction with nitrous acid or other nitrosating agents under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
1-(9-Chlorononyl)-4-nitrosobenzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, sulfonic acids, or alkylating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(9-Chlorononyl)-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(9-Chlorononyl)-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The 9-chlorononyl chain may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-(9-Chlorononyl)benzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Nitrosobenzene:
Uniqueness
1-(9-Chlorononyl)-4-nitrosobenzene is unique due to the presence of both the nitroso group and the 9-chlorononyl chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
81815-23-8 |
|---|---|
Fórmula molecular |
C15H22ClNO |
Peso molecular |
267.79 g/mol |
Nombre IUPAC |
1-(9-chlorononyl)-4-nitrosobenzene |
InChI |
InChI=1S/C15H22ClNO/c16-13-7-5-3-1-2-4-6-8-14-9-11-15(17-18)12-10-14/h9-12H,1-8,13H2 |
Clave InChI |
RROOUMIICKCVNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCCCCCCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


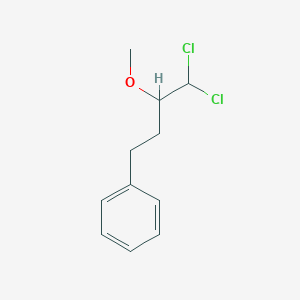
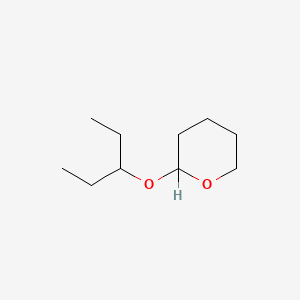
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
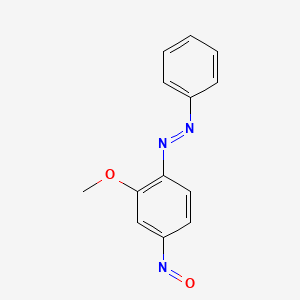
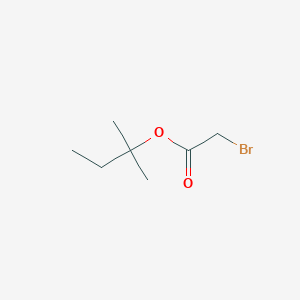
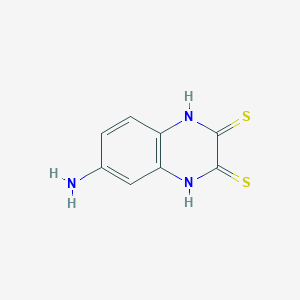
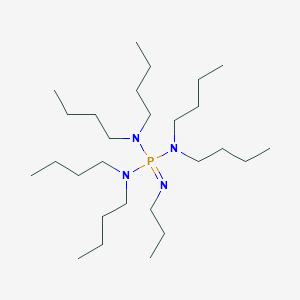
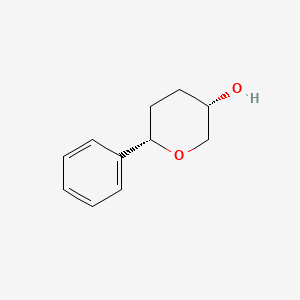
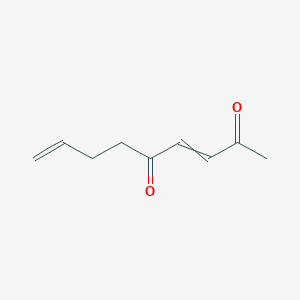
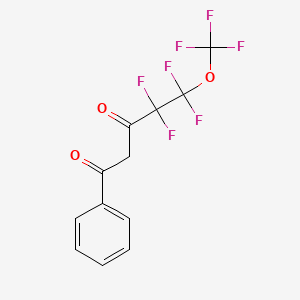
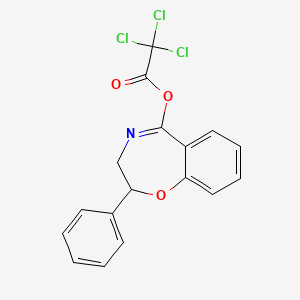
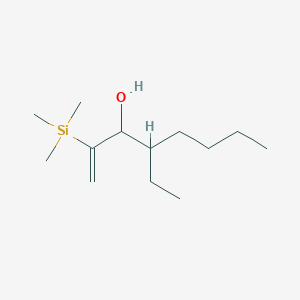
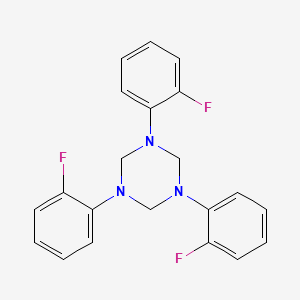
![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
